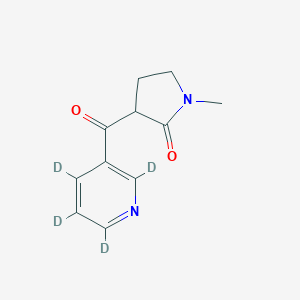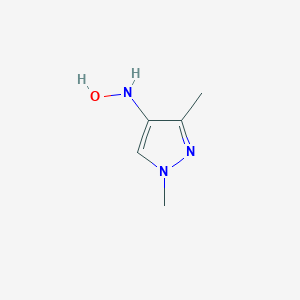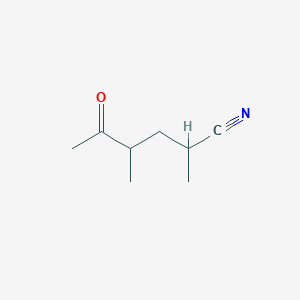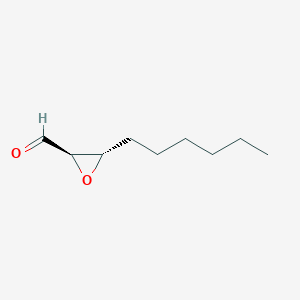
N6-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is a chemically modified nucleoside derivative. It is primarily used in the field of biomedicine and organic chemistry due to its unique structure and properties. This compound is an adenosine derivative, which means it is structurally related to adenosine, a nucleoside that plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine typically involves multiple steps. The process begins with the protection of the hydroxyl groups of the nucleoside to prevent unwanted reactions. The 4,4’-dimethoxytrityl (DMT) group is commonly used for this purpose. The benzoylation of the amino group at the N6 position is then carried out using benzoyl chloride in the presence of a base such as pyridine. The final product is obtained after purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) is common to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or DMT-protected sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-2’-deoxyadenosine: Lacks the DMT protection, making it less stable in certain reactions.
3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine: Does not have the benzoyl group, which affects its reactivity and applications.
Uniqueness
N6-Benzoyl-3’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is unique due to the presence of both the benzoyl and DMT protective groups. This dual protection enhances its stability and allows for selective reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)49-31-21-33(48-32(31)22-44)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXBQKFIXWICJR-WIHCDAFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579723 |
Source


|
| Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140712-79-4 |
Source


|
| Record name | N-Benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2R,3S,4R,5R,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoate](/img/structure/B142516.png)



![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)



![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)



